Cyclo(arginylglycyl)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74838-82-7 |
|---|---|
Molecular Formula |
C8H15N5O2 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-[3-[(2S)-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C8H15N5O2/c9-8(10)11-3-1-2-5-7(15)12-4-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14)(H4,9,10,11)/t5-/m0/s1 |
InChI Key |
PNLUYLZSPGHNSN-YFKPBYRVSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCCN=C(N)N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CCCN=C(N)N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCCN=C(N)N |
Other CAS No. |
74838-82-7 |
Synonyms |
cyclo(Arg-Gly) cyclo(arginylglycine) cyclo(arginylglycyl) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cyclo Arginylglycyl
Functionalization and Derivatization of Cyclo(arginylglycyl)
Incorporation of Reporter Groups and Probes for Mechanistic Studies
The precise elucidation of Cyclo(arginylglycyl)'s biological functions and molecular interactions necessitates the strategic incorporation of reporter groups and specialized probes. These modifications are instrumental in visualizing the peptide's behavior within complex biological systems, tracking its journey from administration to target engagement, and quantifying its interactions with biomolecules. By employing these labeled derivatives, researchers can gain detailed insights into Cyclo(arginylglycyl)'s mechanism of action, cellular fate, and potential therapeutic targets.
Types of Reporter Groups and Probes
A variety of reporter groups and probes can be conjugated to Cyclo(arginylglycyl) to facilitate mechanistic studies:
Fluorescent Labels: Fluorescent moieties are widely utilized to enable the direct visualization and tracking of Cyclo(arginylglycyl) in both in vitro assays and live-cell imaging. These labels can be attached to the peptide backbone or side chains, allowing for real-time monitoring of cellular uptake, intracellular localization, and binding to specific cellular components or targets beilstein-journals.orgbiosyntan.de. Common fluorophores such as fluorescein, rhodamine, and TAMRA can be conjugated using various chemical strategies, often targeting amino groups or thiol groups if present biosyntan.de. For instance, fluorescently labeled cyclic peptides, analogous to Cyclo(arginylglycyl), have been employed to study their distribution within cells and tissues, providing critical data on cellular pharmacodynamics beilstein-journals.orgmdpi.com.
Isotopic Labels: The incorporation of isotopes, both stable and radioactive, is fundamental for quantitative mechanistic investigations, particularly in understanding pharmacokinetics, metabolism, and target interactions.
Stable Isotopes: The inclusion of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), into Cyclo(arginylglycyl) during its synthesis is crucial for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile nih.gov. These labeled compounds are indispensable for quantitative analysis using mass spectrometry or Nuclear Magnetic Resonance (NMR), offering detailed insights into metabolic pathways and the kinetics of drug-target interactions .
Radioactive Isotopes: Radioactive isotopes, like Iodine-125 (¹²⁵I) or Gallium-68 (⁶⁸Ga), can be conjugated to Cyclo(arginylglycyl) to create radiotracers. These are vital for in vivo imaging modalities such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), enabling the visualization of biodistribution, target engagement, and localization within tissues or tumors altabioscience.comnih.gov. For example, radiolabeled cyclic Arg-Gly-Asp (RGD) peptides have shown promise as imaging probes for cancer detection and monitoring altabioscience.comnih.gov.
Affinity Tags and Functional Probes: Beyond simple visualization or quantification, specific functional probes can be integrated to facilitate target identification or specific assay readouts. For example, the attachment of an affinity tag, such as biotin (B1667282), to Cyclo(arginylglycyl) can enable the isolation and identification of its binding partners through pull-down assays followed by proteomic analysis mdpi.com.
Methodologies for Incorporation
The strategic integration of reporter groups and probes into Cyclo(arginylglycyl) can be achieved through several well-established synthetic methodologies:
Chemical Synthesis with Labeled Amino Acids: A primary approach involves the synthesis of Cyclo(arginylglycyl) using amino acid precursors that are pre-labeled with the desired reporter group or isotope creative-peptides.comacs.orgnih.gov. These labeled amino acids are then incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) or liquid-phase techniques, followed by a cyclization step to form the final labeled cyclic dipeptide creative-peptides.comacs.orgnih.gov.
Post-Synthetic Modification: Alternatively, a pre-formed Cyclo(arginylglycyl) molecule can be chemically modified to introduce reporter groups. This often involves leveraging reactive sites on the peptide, such as the N-terminus or specific amino acid side chains, or by introducing reactive handles (e.g., azides, alkynes) that can then be reacted with labeled molecules via "click chemistry" beilstein-journals.orgresearchgate.net. For instance, if Cyclo(arginylglycyl) were to contain a lysine (B10760008) residue, its epsilon-amino group would serve as a potential site for conjugation biosyntan.de.
Click Chemistry: This highly efficient and specific conjugation technique allows for the robust attachment of reporter groups to molecules bearing complementary functional groups, such as azides and alkynes researchgate.netresearchgate.net. A peptide precursor or the cyclic peptide itself can be functionalized with either an azide (B81097) or an alkyne, which is then reacted with a fluorescent dye, isotope-containing moiety, or other probe bearing the corresponding alkyne or azide, respectively beilstein-journals.orgresearchgate.net.
Applications in Mechanistic Studies
The application of labeled Cyclo(arginylglycyl) derivatives spans a broad range of mechanistic investigations:
Cellular Uptake and Localization Studies: Fluorescently labeled Cyclo(arginylglycyl) is invaluable for studying its entry into cells, its distribution within various cellular compartments (e.g., cytoplasm, nucleus, organelles), and its efflux mechanisms. This provides critical data on the peptide's cellular pharmacodynamics and distribution beilstein-journals.orgmdpi.com.
Target Binding and Identification: Labeled peptides are employed in binding assays to quantitatively assess their affinity for specific protein targets or receptors. For example, labeled cyclic peptides have been used to investigate interactions with integrin receptors altabioscience.comacs.orgnih.gov. Affinity tags, such as biotin conjugated to Cyclo(arginylglycyl), can facilitate the identification of protein binding partners through pull-down assays, often followed by mass spectrometry analysis mdpi.com.
Metabolic Fate and Pharmacokinetic Profiling: Stable isotope-labeled Cyclo(arginylglycyl) is essential for understanding the peptide's behavior in vivo. Studies can delineate absorption rates, tissue distribution patterns, metabolic transformation pathways, and excretion routes, which are critical for drug development and understanding therapeutic efficacy .
Enzyme Activity and Pathway Elucidation: Isotopic labeling plays a pivotal role in deciphering complex biochemical reaction mechanisms, particularly those catalyzed by enzymes nih.govboku.ac.at. Labeled substrates or inhibitors can aid in mapping enzymatic reaction pathways and identifying key intermediates, thereby illuminating the precise molecular mechanisms of action.
Data Table: Reporter Group Incorporation for Mechanistic Studies of Cyclic Peptides
| Reporter Group Type | Common Labels/Probes | Primary Attachment Strategies | Key Applications in Mechanistic Studies | Examples of Labeled Cyclic Peptides (or related peptides) |
| Fluorescent | FITC, Rhodamine, TAMRA, Coumarin, NBD | Covalent conjugation via amino groups (N-terminus, Lysine), thiol groups (Cysteine), or click chemistry (azide-alkyne) biosyntan.deresearchgate.net. | Visualization of cellular uptake and localization, tracking peptide distribution, monitoring binding events, use in fluorescence-based assays beilstein-journals.orgmdpi.com. | Cyclic RGD peptides altabioscience.comnih.govacs.org, Kapakahine A derivatives mdpi.com |
| Isotopic (Stable) | Deuterium (²H), Carbon-13 (¹³C) | Incorporation of labeled amino acids during synthesis nih.gov. | Quantitative analysis of pharmacokinetics (ADME), metabolic pathway elucidation, studying drug-target interactions via mass spectrometry or NMR nih.gov. | General peptide studies nih.gov |
| Isotopic (Radioactive) | Iodine-125 (¹²⁵I), Gallium-68 (⁶⁸Ga) | Conjugation via prosthetic groups or direct labeling, often using click chemistry nih.govunivie.ac.at. | In vivo imaging (PET, SPECT), biodistribution studies, target localization, and quantitative assessment of target engagement altabioscience.comnih.gov. | Cyclic RGD peptides altabioscience.comnih.gov |
| Affinity Tags | Biotin, HA-tag | Covalent conjugation. | Target identification via pull-down assays, affinity purification, and subsequent analysis (e.g., mass spectrometry) mdpi.com. | Kapakahine A derivatives mdpi.com |
Molecular and Cellular Biological Mechanisms of Cyclo Arginylglycyl Action
Interactions with Biological Macromolecules
Protein-Cyclo(arginylglycyl) Binding Dynamics and Specificity
The interaction between cyclo(arginylglycyl) containing peptides, particularly those incorporating the Arginine-Glycine-Aspartate (RGD) sequence, and proteins is a dynamic process governed by conformational selection and induced fit models. mdpi.com Rather than a simple lock-and-key mechanism, binding involves mutual adaptation of both the peptide and the protein. mdpi.com The initial contact, termed the encounter complex, can persist for nanoseconds, allowing for reorientation and exploration of various binding geometries before a stable complex is formed. mdpi.com
The specificity of this binding is significantly influenced by the cyclic nature of the peptide and the presence of flanking amino acid residues. Cyclic RGD peptides exhibit significantly higher activity compared to their linear counterparts, suggesting a conformational component to their binding specificity. nih.gov For instance, flanking residues like phenylalanine in an RGDF sequence can enhance binding specificity by interacting with the specificity-determining loop of the integrin αv subunit.
Molecular dynamics simulations and NMR spectroscopy have been instrumental in defining the conformations of cyclic RGD peptides that are preferred by specific protein receptors, such as the platelet GPIIb/IIIa receptor. nih.govnih.gov These studies have shown that while a receptor may have a preference for one conformation, it can often bind to other distinct conformations as well. nih.gov The stability of the resulting protein-peptide complex is a key determinant of its biological activity. frontiersin.org
Table 1: Factors Influencing Cyclo(arginylglycyl) Peptide-Protein Binding
| Factor | Description | Source |
| Cyclic Structure | Constrains the peptide's conformation, often leading to higher affinity and specificity compared to linear analogs. | nih.gov |
| Flanking Residues | Amino acids adjacent to the core binding motif can interact with the target protein, enhancing specificity. | |
| Conformational Flexibility | Both the peptide and the protein undergo conformational changes upon binding in a process of mutual adaptation. | mdpi.com |
| Receptor Preference | Specific receptors show a preference for particular conformations of the cyclic peptide. | nih.gov |
Enzyme Modulation and Inhibition by Cyclo(arginylglycyl) and Derivatives
Cyclo(arginylglycyl)-containing peptides and their derivatives can act as enzyme inhibitors, molecules that bind to enzymes and block their activity. wikipedia.org This inhibition can be a crucial mechanism for controlling cellular processes. wikipedia.org The inhibition may be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, involving the formation of a stable chemical bond. wikipedia.org
Derivatives of cyclic peptides have been designed and synthesized to target specific enzymes. For example, cyclobutanone (B123998) derivatives have been developed as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a potential antibiotic target. luc.edu Similarly, novel thiazolylhydrazine-piperazine derivatives have shown selective and potent inhibition of monoamine oxidase A (MAO-A), an important target in neurological disorders. mdpi.com The potency of these inhibitors is often quantified by their IC50 value, the concentration required to inhibit 50% of the enzyme's activity, and their dissociation constant (Ki). wikipedia.orgmdpi.com
The mechanism of inhibition can vary. For instance, some inhibitors are competitive, binding to the active site of the enzyme and preventing the substrate from binding. wikipedia.org Others may be non-competitive, binding to a different site on the enzyme and altering its catalytic activity. wikipedia.org For example, a study on chrysin (B1683763) derivatives showed that one derivative, 5,7-diacetylflavone, selectively inhibited the COX-2 enzyme, with three-dimensional modeling suggesting it fits well into the enzyme's binding pocket. nih.gov Natural products are also a source of compounds that can modulate the activity of enzymes like carboxylesterases, which are involved in drug metabolism. americanpharmaceuticalreview.com
Table 2: Examples of Enzyme Inhibition by Cyclic Peptide Derivatives and Related Compounds
| Inhibitor Class | Target Enzyme | Inhibition Type | Significance | Source |
| Cyclobutanone derivatives | Diaminopimelate desuccinylase (DapE) | Not specified | Potential new antibiotics | luc.edu |
| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase A (MAO-A) | Competitive, Reversible | Treatment of neurological disorders | mdpi.com |
| 5,7-diacetylflavone (Chrysin derivative) | Cyclooxygenase-2 (COX-2) | Selective | Anti-inflammatory activity | nih.gov |
| Tanshinones (from Danshen) | Carboxylesterases (CE) | Not specified | Modulation of drug metabolism | americanpharmaceuticalreview.com |
Potential Interactions with Nucleic Acids and Lipids
The interaction of cyclic peptides with nucleic acids and lipids is an area of growing interest. While direct interactions of cyclo(arginylglycyl) with nucleic acids are not extensively documented in the provided context, the general principles of nucleic acid interactions with other molecules are relevant. numberanalytics.com Nucleic acids, such as DNA and RNA, can interact with proteins and lipids, playing crucial roles in cellular regulation. numberanalytics.combeilstein-journals.org Cationic molecules, in particular, can interact strongly with the negatively charged phosphate (B84403) backbone of nucleic acids. beilstein-journals.org
Lipid interactions are more directly implicated. The cell membrane, primarily composed of a lipid bilayer, is the initial point of contact for many extracellular molecules. nih.gov Cationic liposomes are known to form complexes with nucleic acids, a process driven by electrostatic interactions and an increase in entropy from the release of counterions. nih.gov While not peptides, this illustrates the potential for charged molecules to interact with and be influenced by the lipid environment. nih.gov
Cyclodextrins, which can form complexes with various biomolecules including lipids, can interact directly with the cell membrane, leading to lipid complexation. beilstein-journals.org Similarly, it is plausible that cyclic peptides, depending on their charge and hydrophobicity, could interact with the lipid components of the cell membrane, potentially influencing membrane properties or being influenced by the membrane environment during cellular entry or receptor binding. beilstein-journals.orgmdpi.com
Intracellular Signaling Pathway Modulation
Investigation of Receptor-Mediated Effects
Cyclo(arginylglycyl)-containing peptides, particularly those with the RGD sequence, are well-known to exert their effects through receptor-mediated pathways, primarily by targeting integrins. csic.es Integrins are a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix and play a crucial role in cell signaling. ahajournals.org
The binding of cyclic RGD peptides to integrins, such as αvβ3 and αvβ5, can trigger a variety of cellular responses. csic.esresearchgate.net For instance, these peptides have been used to target αvβ3 integrins that are overexpressed on certain cancer cells, enhancing the delivery of chemotherapeutic agents through receptor-mediated endocytosis. csic.es The specificity of this interaction is highlighted by the fact that the biological effects can be blocked by inhibitors of these integrins. For example, the effects of the hormone irisin on bone and fat cells, which are mediated through αV class integrins, can be prevented by treatment with a cyclo RGDyK peptide. researchgate.netiu.edu
The interaction of cyclic RGD peptides with integrins can also influence the signaling of other receptor systems. For example, it has been shown that integrin signaling can potentiate the effects of transforming growth factor-beta 1 (TGF-β1), leading to a greater depletion of E-cadherin, a key event in the epithelial-to-mesenchymal transition (EMT) in cancer. nih.gov Furthermore, the binding of these peptides to integrins on prostate cancer cells expressing αvβ3 can induce apoptosis (programmed cell death). nih.gov
Downstream Signal Transduction Cascades Affected by Cyclic Dipeptides
The binding of cyclo(arginylglycyl)-containing peptides to their receptors initiates a cascade of downstream signaling events within the cell. A key player in integrin-mediated signal transduction is the Focal Adhesion Kinase (FAK). nih.gov The interaction of cyclic RGD peptides with integrins can lead to the activation or, in some cases, cleavage of FAK. nih.govmdpi.com
Activation of FAK can, in turn, trigger several downstream pathways. One such pathway involves the activation of the extracellular signal-regulated kinase (ERK) 1/2. ahajournals.org For example, laminar shear stress, which upregulates integrin expression, leads to a more pronounced activation of ERK1/2 in response to cell attachment. ahajournals.org The L1 cell adhesion molecule (L1CAM), which can interact with integrins, also activates ERK through this interaction in breast cancer. mdpi.com
Another critical signaling pathway influenced by integrin engagement is the PI3K/Akt pathway, which is important for cell survival. researchgate.net Antiapoptotic integrin signaling has been suggested to involve the activation of the prosurvival kinase Akt. ahajournals.org Furthermore, integrin signaling can lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammation and cell survival. mdpi.com In some cancer cells, the interaction of L1CAM with integrins leads to the activation of NF-κB. mdpi.com
The modulation of these signaling cascades can have profound effects on cellular processes such as cell survival, proliferation, migration, and apoptosis. ahajournals.orgnih.gov For instance, interference with the integrin/FAK-mediated signal transduction pathway by a cyclic RGD peptide was shown to induce apoptosis in prostate cancer cells. nih.gov
Table 3: Key Downstream Signaling Molecules Affected by Cyclo(arginylglycyl) Peptide-Receptor Interaction
| Signaling Molecule | Pathway | Cellular Process Affected | Source |
| Focal Adhesion Kinase (FAK) | Integrin Signaling | Cell survival, Apoptosis | nih.govmdpi.com |
| Extracellular Signal-Regulated Kinase (ERK) 1/2 | MAP Kinase Pathway | Cell survival, Proliferation | ahajournals.orgmdpi.com |
| Akt (Protein Kinase B) | PI3K/Akt Pathway | Cell survival | ahajournals.orgresearchgate.net |
| NF-κB | NF-κB Signaling | Inflammation, Cell survival, Proliferation, Invasion | mdpi.com |
Second Messenger Systems and Cyclic Dipeptide Influence
Second messenger systems are crucial intracellular signaling pathways that translate extracellular signals into cellular responses. wikipedia.org These systems involve the generation of intracellular signaling molecules, known as second messengers, such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). wikipedia.orgslideshare.net The activation of these pathways is often initiated by the binding of a first messenger, like a hormone or neurotransmitter, to a cell surface receptor. wikipedia.org This interaction triggers a cascade of events, often involving G-proteins, that leads to the synthesis and release of second messengers. slideshare.netgoogle.com These molecules then diffuse within the cell to activate specific protein kinases, ion channels, and other effector proteins, thereby orchestrating a variety of physiological changes, including proliferation, differentiation, migration, survival, and apoptosis. wikipedia.org
Cyclic dipeptides, also known as diketopiperazines (DKPs), represent the simplest form of cyclic peptides and are found across a wide range of organisms. mdpi.com While historically considered mere byproducts of protein degradation, they are now recognized as bioactive molecules with diverse physiological roles. mdpi.com The influence of cyclic dipeptides on second messenger systems is an area of active investigation. Some studies suggest that these molecules can modulate cellular processes by interacting with components of signaling cascades. For instance, the cyclic dipeptide cyclo(His-Pro) has been shown to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPC1), which can lead to an increase in the NADPH/NADP+ ratio, indicating a shift in cellular metabolism that could influence signaling pathways. mpg.de While direct evidence linking Cyclo(arginylglycyl) to specific second messenger systems is not extensively documented, the broader class of cyclic dipeptides exhibits the potential to influence these fundamental cellular communication networks. The structural rigidity of cyclic peptides can confer a higher affinity and stability for interacting with biological targets, including receptors and enzymes involved in second messenger signaling. nih.govnih.gov
Cellular Responses and Phenotypes at the Mechanistic Level
Cellular Adhesion Regulation Mechanisms
Cellular adhesion to the extracellular matrix (ECM) is a fundamental process that governs cell survival, proliferation, migration, and differentiation. acs.org This process is primarily mediated by integrins, a family of heterodimeric transmembrane receptors that recognize and bind to specific protein components of the ECM, such as fibronectin, vitronectin, and laminin (B1169045). nih.gov The Arginyl-Glycyl-Aspartic acid (RGD) sequence is a well-characterized cell adhesion motif found in many ECM proteins and serves as a primary recognition site for numerous integrins. nih.govmdpi.com
Cyclic peptides containing the RGD motif have been extensively studied for their ability to modulate cell adhesion. The cyclic conformation often enhances stability and receptor-binding affinity compared to their linear counterparts. nih.govnih.govnih.gov While Cyclo(arginylglycyl) itself lacks the aspartic acid residue, the "Arg-Gly" moiety is a core component of the RGD sequence. Research on cyclic RGD peptides provides significant insight into the potential mechanisms by which related cyclic dipeptides might influence cell adhesion.
Cyclic RGD peptides act as antagonists to integrin receptors, competitively inhibiting the binding of ECM proteins and thereby affecting cell attachment. nih.govnih.gov This inhibition can disrupt the formation of focal adhesions, which are complex structures that link the ECM to the actin cytoskeleton and serve as signaling hubs. nih.gov The density and presentation of RGD peptides can regulate the clustering of integrin receptors, a critical step in their activation and the subsequent organization of the cytoskeleton. nih.gov For example, the cyclic peptide cyclo(-Arg-Gly-Asp-D-Phe-Val) has been shown to be a potent inhibitor of cell adhesion to laminin and vitronectin substrates. Furthermore, studies have identified a class of adhesion complexes called "reticular adhesions," which are mediated by integrin αvβ5 and are maintained throughout mitosis, a process that can be perturbed by targeting these integrins. biorxiv.org
Table 1: Research Findings on Cellular Adhesion Regulation by Related Cyclic Peptides
| Cyclic Peptide | Target Integrin(s) | Observed Effect on Adhesion | Cell Type(s) Studied |
|---|---|---|---|
| cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV) | αvβ3, αvβ5 | Potent inhibitor of cell adhesion to vitronectin and laminin. | Endothelial cells, Neutrophils |
| cyclo(GRGDSPA) | Platelet integrins | Inhibits vitronectin binding to activated platelets. nih.gov | Platelets nih.gov |
| ST1646 (bicyclic RGD pseudopeptide) | αvβ3, αvβ5 | High-affinity ligand, inhibits tumor cell adhesion. nih.gov | Human ovarian carcinoma cells nih.gov |
Cellular Growth and Proliferation Regulation in In Vitro Models
The regulation of cellular growth and proliferation is a complex process controlled by a network of signaling pathways that respond to both external and internal cues. nih.gov In vitro models, such as 2D cell cultures and more advanced 3D organoid systems, are invaluable tools for studying how specific compounds affect these processes. tandfonline.compreprints.org The extracellular matrix plays a significant role, as its physical and biochemical properties can modulate cell cycle, adhesion, and proliferation. acs.org
The influence of cyclic peptides on cell growth is often linked to their interactions with cell surface receptors, particularly integrins. By modulating cell-matrix adhesion, these peptides can trigger intracellular signals that affect proliferation. For instance, the interaction of integrins with the ECM is known to cooperate with growth factor receptors to regulate adhesion-related signaling networks that impact cell growth. nih.gov
Studies on cyclic RGD peptides have demonstrated their potential to inhibit the proliferation of certain cell types. The cyclic peptide cyclo(l-IIe-l-Pro), for example, showed a limited effect on the growth of ECA-109, HeLa-S3, and PANC-1 cell lines. mdpi.com In some cancer models, inhibiting specific integrin signaling pathways with cyclic RGD peptides can lead to a reduction in tumor growth. nih.gov The inhibition of proliferation can occur through various mechanisms, including the arrest of the cell cycle. For example, mesenchymal stem cells can inhibit the proliferation of B-lymphocytes by blocking the cell cycle in the G0/G1 phase. nih.gov
Apoptosis and Cell Survival Pathway Interrogation
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis by eliminating damaged or unwanted cells. rockland.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. rockland.commdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Cell survival is maintained by pro-survival signals that often act by inhibiting apoptotic pathways. nih.gov
Cyclic peptides containing the RGD motif have been shown to induce apoptosis in certain cancer cells that express specific integrins. nih.gov For example, the cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Val) [cRGDfV] was found to induce significant apoptosis in LNCaP human prostate cancer cells, which express αvβ3 integrins. nih.gov The proposed mechanism involves the disruption of integrin-mediated signaling, which is necessary for cell survival. This disruption can lead to the cleavage of focal adhesion kinase (FAK), a key component of the integrin signaling pathway. nih.gov The induction of apoptosis by cRGDfV in LNCaP cells was evidenced by the activation of caspase-3 and caspase-9. nih.gov
Conversely, some ECM proteins like vitronectin can promote cell survival by preventing apoptosis, an effect that can be reversed by cyclic RGD peptides. The pro-survival effect of vitronectin on neutrophils was shown to be dependent on the RGD motif and could be diminished by the addition of cyclo[Arg-Gly-Asp-D-Phe-Val], leading to enhanced neutrophil apoptosis.
Table 2: Research Findings on Apoptosis and Cell Survival Modulation by Related Cyclic Peptides
| Cyclic Peptide | Cell Type(s) | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV) | LNCaP prostate cancer cells | Induces apoptosis. nih.gov | Interference with integrin/focal adhesion kinase-mediated survival signals; activation of caspase-3 and caspase-9. nih.gov |
| cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV) | Neutrophils | Reverses vitronectin-mediated anti-apoptotic effect, enhancing apoptosis. | Inhibition of vitronectin binding to integrins, dependent on phosphatidylinositol 3-kinase and ERK 1/2 kinases. |
Cellular Differentiation and Morphogenesis Studies
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, while morphogenesis refers to the processes that give rise to the shape and structure of an organism. kenyon.edunih.gov Both are intricate processes regulated by a combination of genetic programs and environmental cues, including signals from the extracellular matrix. acs.orgnih.gov The interaction between cells and their environment can direct cell fate and influence the complex cell movements and shape changes that characterize morphogenesis. kenyon.edunih.gov
The role of the ECM and cell adhesion molecules in differentiation and morphogenesis is well-established. acs.org Given that cyclic peptides can modulate cell-matrix interactions, they have the potential to influence these developmental processes. The stiffness of the matrix, for instance, is a critical regulator of cell differentiation status. nih.gov By altering how cells perceive and respond to their physical environment, cyclic peptides could theoretically guide differentiation pathways.
While direct studies on the effect of Cyclo(arginylglycyl) on cellular differentiation and morphogenesis are not prevalent, the underlying principles of cell adhesion modulation suggest a potential role. For example, mesenchymal stem cells have been shown to facilitate B-cell differentiation through contact-dependent mechanisms. nih.gov Furthermore, the segregation of cell lineages during development can be driven by changes in cell-cell adhesion. nih.gov Research in bone morphogenesis has also highlighted the importance of RGD-containing proteins in regulating cell differentiation and number. iu.edu
Immunomodulatory Mechanisms in In Vitro Systems
The immune system's response can be modulated by various bioactive molecules. In vitro systems, utilizing immune cells such as lymphocytes and macrophages, are essential for investigating the immunomodulatory potential of different compounds. nih.gov These studies often measure parameters like lymphocyte proliferation, cytokine secretion, and macrophage phagocytic activity. nih.govmdpi.com
The immunomodulatory properties of cyclic dipeptides are an emerging area of research. While specific data on Cyclo(arginylglycyl) is limited, studies on other cyclic peptides and related molecules provide a framework for potential mechanisms. For example, mesenchymal stem cells (MSCs) exert immunomodulatory effects through both cell-to-cell contact and the secretion of paracrine factors. nih.gov These effects include the inhibition of T-cell proliferation and the modulation of macrophage phenotype from a pro-inflammatory M1-like state to an M2-like state. nih.gov
Some polysaccharides have been shown to possess potent immunomodulatory effects in vitro, such as stimulating the proliferation of spleen lymphocytes and enhancing the phagocytic activity of macrophages. nih.gov Certain polysaccharides can also induce the secretion of cytokines like TNF-α and IL-6 by macrophages and dendritic cells, suggesting an activation of innate immune responses. mdpi.com Glycyrrhiza polysaccharides, for instance, have been found to promote the maturation and cytokine secretion of dendritic cells, potentially through Toll-like receptor 4 (TLR4) signaling pathways. frontiersin.org Although the specific mechanisms for Cyclo(arginylglycyl) are yet to be fully elucidated, the established immunomodulatory activities of other complex biomolecules suggest that cyclic dipeptides could also interact with immune cells to modulate their function.
Biosynthesis and Biodegradation Pathways of Cyclic Dipeptides
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, resulting from the condensation of two α-amino acids. mdpi.comnih.gov These molecules are not merely byproducts of protein degradation but are often synthesized as functional secondary metabolites by a wide range of organisms, including bacteria, fungi, and animals. mdpi.com Their inherent structural rigidity and resistance to enzymatic degradation contribute to their diverse biological activities. nih.govresearchgate.net The biosynthesis and subsequent breakdown of these compounds are controlled by specific enzymatic pathways.
Catabolic Pathways and Metabolite Characterization
Cyclic dipeptides are noted for their high stability and resistance to degradation by common peptidases, which contributes to their bioactivity. nih.govresearchgate.net However, specific catabolic pathways for their breakdown do exist, primarily involving enzymatic hydrolysis of the amide bonds within the diketopiperazine ring.
Research has shown that certain microorganisms possess the enzymatic machinery to cleave DKPs. researchgate.net For example, bacterial strains such as Paenibacillus chibensis and Streptomyces flavovirens have been shown to hydrolyze specific cyclodipeptides like cyclo(L-Asp-L-Phe) and cyclo(L-Asp-L-Asp), while showing no activity against other DKPs, indicating high substrate specificity of the degrading enzymes. researchgate.net The degradation of cyclo(L-Asp-L-Phe) by S. flavovirens was found to be an inducible process. researchgate.net
The primary step in the catabolism of a cyclodipeptide is the hydrolytic cleavage of one of the two peptide bonds in the ring structure. This reaction is catalyzed by an as-yet uncharacterized class of enzymes, sometimes referred to as DKP-hydrolases or cyclodipeptide hydrolases. The product of this initial cleavage is the corresponding linear dipeptide. researchgate.net This linear dipeptide can then be further hydrolyzed into its constituent amino acids by widely distributed dipeptidases. researchgate.net
For Cyclo(arginylglycyl), the initial catabolic step would be the hydrolysis of one amide bond to yield the linear dipeptide, either Arginyl-glycine or Glycyl-arginine. Subsequent cleavage of the remaining peptide bond would release the free amino acids, L-arginine and glycine (B1666218).
While detailed metabolic studies specifically tracking the degradation of Cyclo(arginylglycyl) are limited, the presence of related compounds in biological fluids suggests their involvement in metabolic pathways. For instance, various complex cyclic peptides containing arginine and glycine have been identified as metabolites in human serum. serummetabolome.caserummetabolome.ca The degradation of more complex cyclic peptides, such as the RGD peptides, often involves the hydrolysis of amide bonds, particularly those susceptible to chemical instability. nih.gov The stability of the diketopiperazine ring means that its breakdown is typically an enzyme-mediated event rather than a spontaneous one under physiological conditions. researchgate.netnih.gov
| Compound | Metabolic Step | Resulting Metabolite(s) | Enzyme Type (Putative) | References |
|---|---|---|---|---|
| Cyclo(arginylglycyl) | Initial Ring Opening (Hydrolysis) | Arginyl-glycine (linear dipeptide) | Cyclodipeptide Hydrolase | researchgate.net |
| Arginyl-glycine | Dipeptide Cleavage (Hydrolysis) | L-Arginine and Glycine | Dipeptidase | researchgate.net |
Structure Activity Relationship Sar and Rational Design of Cyclo Arginylglycyl Analogues
Correlating Structural Modifications with Biological Activity and Binding Affinity
Modifications to the core Cyclo(arginylglycyl) structure, or RGD-containing cyclic peptides, can significantly alter their interaction with biological targets, primarily integrins.
Cyclization: The cyclic nature of peptides, such as cyclic GRGDSPA, generally enhances their binding affinity compared to their linear counterparts (GRGDSPA) for targets like vitronectin. This is attributed to the conformational rigidity imposed by the cyclic structure, which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding nih.govmdpi.com. For instance, cyclic RGD peptides exhibit increased affinity for vitronectin binding to activated platelets nih.gov.
Amino Acid Substitution: Altering specific amino acid residues can profoundly impact activity and selectivity. The incorporation of non-natural amino acids, such as C(alpha)-fluoroalkylamino acids, into RGD cyclopeptides has shown differential effects based on stereochemistry. Analogues containing (S)-configured fluoroalkylamino acids often displayed activity in the nanomolar range, whereas their (R)-configured counterparts were less active or inactive nih.gov. Specific substitutions can also improve selectivity for different integrin subtypes. For example, modifications to the RGD sequence, such as the introduction of a dipeptide isostere like 2-amino-3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (GPTM), have yielded pseudopeptides with high inhibitory activity against αvβ3 and αvβ5 integrins nih.gov.
N-methylation: N-methylation of specific residues within cyclic RGD peptides can also lead to enhanced potency and selectivity. For instance, cyclo(RGDf-N(Me)V-) demonstrated greater activity and selectivity for αvβ3 integrin compared to its non-methylated analogue researchgate.net.
Density and Conjugation: When RGD peptides are conjugated to larger structures like nanoparticles, their density on the surface can critically influence binding affinity. Studies on cRGD-functionalized gold nanoparticles (usGNPs) showed that a lower cRGD density still allowed for high-affinity binding (Kd ≈ 3.2 nM) to αVβ3 integrin, leaving room for drug payload conjugation researchgate.net.
Table 1: Impact of Structural Modifications on Binding Affinity of RGD Analogues
| Peptide Analogue | Modification Type | Target Receptor | Binding Affinity (Kd or IC50) | Reference |
| cyclo(GRGDSPA) | Cyclization of linear GRGDSPA | Vitronectin | Increased affinity | nih.gov |
| GRGDSPA | Linear | Vitronectin | Lower affinity | nih.gov |
| cyclo[RGDf-(S)-alphaTfmV] | Incorporation of (S)-alpha-TfmAaa at position 4 | Integrin | Nanomolar range activity | nih.gov |
| cyclo(RGDfV) | Control (non-fluorinated) | Integrin | Less active than P1-I | nih.gov |
| cRGD-functionalized usGNPs (low density) | Conjugation to ultrasmall gold nanoparticles (usGNPs) | αVβ3 integrin | Kd = 3.2 ± 0.4 nM | researchgate.net |
| cyclo(RGDf-N(Me)V-) | N-methylation of Valine residue | αvβ3 integrin | IC50 = 1.5 nM | researchgate.net |
| cyclo(RGDfV) | Control (non-methylated) | αvβ3 integrin | Less potent than cyclo(RGDf-N(Me)V-) | researchgate.net |
| Cyclic pseudopeptide with (2S,7aS)-GPTM isostere | Incorporation of a dipeptide isostere (GPTM) | αvβ3, αvβ5 integrins | High inhibitory activity | nih.gov |
Identification of Pharmacophores and Key Structural Motifs
The primary pharmacophore for Cyclo(arginylglycyl) and its RGD-containing analogues is the RGD sequence itself. This tripeptide motif is recognized by integrin receptors, mediating cell adhesion mdpi.comresearchgate.net. Key structural features contributing to this interaction include:
Arginine (R): The positively charged guanidino group of arginine is critical for electrostatic interactions with the integrin binding site, often forming hydrogen bonds ijprajournal.comscielo.org.co.
Glycine (B1666218) (G): Glycine, as a small and flexible amino acid, often serves as a linker, allowing optimal positioning of other residues.
Aspartic Acid (D): The negatively charged carboxylate group of aspartic acid is also essential for binding, participating in ionic and hydrogen bonding interactions with the receptor ijprajournal.comscielo.org.co.
Cyclic Constraint: As mentioned, the cyclic nature provides conformational rigidity, which is a key structural motif that enhances binding affinity and selectivity by stabilizing the bioactive conformation nih.govmdpi.com.
Chirality: The stereochemistry of amino acid residues is vital. For example, in RGD analogues, specific configurations (e.g., D-amino acids at certain positions) can significantly influence binding nih.govnih.gov.
Pharmacophore modeling, a computational approach, aims to abstract these essential features. Models typically represent these as points or regions in 3D space, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups scielo.org.cowhiterose.ac.ukresearchgate.net. For RGD peptides, the pharmacophore would encompass the charged side chains of arginine and aspartic acid, along with the peptide backbone's spatial arrangement.
Rational Design of Cyclo(arginylglycyl) Analogues with Enhanced Specificity or Potency
Rational design strategies focus on modifying the peptide structure to improve its therapeutic or diagnostic properties. This often involves:
Improving Integrin Selectivity: By altering amino acid residues or introducing conformational constraints, researchers aim to design analogues that preferentially bind to specific integrin subtypes (e.g., αvβ3 vs. αvβ5) nih.govresearchgate.net. For example, incorporating D-amino acids or specific isosteres can alter the peptide's conformation and interaction profile with different integrin subunits.
Increasing Binding Affinity: Strategies like cyclization or specific amino acid substitutions (e.g., N-methylation) are employed to increase the peptide's affinity for its target, leading to more potent compounds nih.govresearchgate.net.
Enhancing Stability and Delivery: For therapeutic applications, modifications can be made to increase resistance to enzymatic degradation (e.g., by using D-amino acids or unnatural amino acids) mdpi.com. Conjugation to delivery vehicles like nanoparticles can improve targeting and cellular uptake researchgate.netresearchgate.netnih.gov. For instance, cRGD-PEGDA macromers were designed to create biomimetic scaffolds with controlled organization of ligands, enhancing cell binding nih.gov. Similarly, RGD peptides have been conjugated to nanoparticles for targeted delivery of therapeutic payloads or for imaging purposes researchgate.netnih.gov.
Computational Approaches to SAR Prediction and Optimization
Computational methods play a pivotal role in predicting SAR and guiding the rational design of peptide analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of cyclic peptides and how structural modifications affect their dynamic behavior in solution. This is crucial for understanding how these peptides interact with their targets nih.govnih.govnih.govresearchgate.net.
Molecular Docking: Docking studies are used to predict the binding modes and affinities of peptide analogues to target proteins, such as integrins. By simulating the interaction between the peptide and the receptor's active site, researchers can identify key binding interactions and hypothesize how structural changes might affect affinity nih.govijprajournal.comresearchgate.net.
Pharmacophore Modeling: This technique involves generating 3D models of the essential features required for biological activity. These models can then be used to screen large compound libraries or to design new molecules with improved properties scielo.org.cowhiterose.ac.ukresearchgate.netnih.gov. For RGD peptides, pharmacophore models would capture the spatial arrangement of the charged and hydrophobic groups critical for integrin recognition.
Quantitative Structure-Activity Relationship (QSAR): While not extensively detailed in the provided snippets for Cyclo(arginylglycyl) specifically, QSAR models correlate physicochemical properties and structural descriptors of a series of compounds with their biological activity, allowing for the prediction of activity for new analogues numberanalytics.commdpi.com.
Structure Prediction Tools (e.g., AlphaFold): Advanced computational tools like AlphaFold are increasingly being used to predict the structures of protein-peptide complexes, which can then inform the design of novel peptide binders mdpi.com.
Through these computational approaches, researchers can efficiently explore the chemical space around Cyclo(arginylglycyl) and its analogues, predicting the impact of structural changes and prioritizing modifications for synthesis and experimental validation.
Compound List:
Cyclo(arginylglycyl)
Cyclo(Arg-Gly-Asp) (RGD)
Cyclo(GRGDSPA)
GRGDSPA
GRGESPA
cyclo[RGDf-(S)-alphaTfmV]
cyclo(RGDfV)
cRGD-PEGDA
cyclo(-Arg-Gly-Asp-d-Phe-Cys-) (cRGDfC)
cyclo(Arg-Gly-Asp-d-Phe-Lys) (Cyclo(RGDfK))
NODAGA-RGDyK
cyclo(RGDyK)
cyclo(RGDf-N(Me)V-)
Advanced Analytical and Spectroscopic Characterization in Cyclo Arginylglycyl Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the conformational preferences and dynamics of molecules like Cyclo(arginylglycyl) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the local environment and spatial relationships between atoms.
Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for conformational analysis. These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. The intensity of these correlations is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶) acdlabs.comcolumbia.edu. By mapping these spatial proximities, researchers can construct detailed models of the peptide's conformation. For cyclic dipeptides, NOESY and ROESY experiments are instrumental in defining the relative orientation of amino acid side chains and the backbone, contributing to the understanding of their preferred solution structures nih.govnih.govnih.gov.
NMR spectroscopy allows for the determination of solution conformation by analyzing various parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). Chemical shifts are sensitive to the electronic environment of nuclei, while coupling constants (e.g., ³JHN-Hα) can provide information about dihedral angles, which are critical for defining peptide backbone conformation semanticscholar.org. Dynamics can be studied through techniques like variable temperature NMR, which can reveal intramolecular hydrogen bonding and conformational exchange processes uwo.cacopernicus.org. The analysis of these NMR parameters, often in conjunction with computational methods like molecular dynamics simulations, provides a comprehensive understanding of how Cyclo(arginylglycyl) exists and moves in solution nih.govnih.govnih.govcopernicus.org.
Mass Spectrometry (MS) Techniques for Mechanistic and Interaction Studies
Mass Spectrometry (MS) is indispensable for determining the precise mass of molecules and their fragments, providing insights into their identity, structure, and interactions.
High-resolution mass spectrometry (HRMS) offers accurate mass measurements, enabling the determination of elemental composition and the differentiation of isobaric compounds thermofisher.comnih.govnih.govmdpi.commdpi.com. In the context of Cyclo(arginylglycyl) research, HRMS can be used to confirm its identity, characterize potential metabolites, and detect it in complex biological matrices. Techniques like LC-MS/MS, employing fragmentation patterns, further aid in structural elucidation and confirmation nih.govresearchgate.netmedchemexpress.eu.
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples, including surfaces, without extensive sample preparation nih.govnih.gov. DESI-MS can be employed in binding assays to study the interactions of Cyclo(arginylglycyl) with other molecules, such as receptors or ligands. By detecting changes in the mass spectrum upon complex formation, researchers can gain insights into binding affinities and mechanisms purdue.edufrontiersin.org.
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Complexes
While NMR provides solution-state information, X-ray crystallography and cryo-electron microscopy (cryo-EM) offer insights into the solid-state or near-native structural arrangements of molecules, often in complex with other entities.
X-ray crystallography has been used to determine the precise three-dimensional structures of various cyclic dipeptides, revealing details about their conformations, hydrogen bonding patterns, and crystal packing nih.govpsu.eduugent.benih.govresearchgate.netxmu.edu.cnnih.govmdpi.com. These studies provide a static snapshot of the molecule's architecture, complementing dynamic solution data. Cryo-electron microscopy (cryo-EM) is a powerful technique for visualizing biological macromolecules at near-atomic resolution, particularly large complexes or membrane proteins, without the need for crystallization nih.govcsic.esnih.govyoutube.comgreberlab.org. While direct cryo-EM studies on Cyclo(arginylglycyl) itself might be less common than for larger biomolecules, the principles of cryo-EM are fundamental for understanding the structural context of peptides when they interact with larger biological machinery.
Ligand-Protein Complex Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes thepharmajournal.comuomustansiriyah.edu.iq. By crystallizing a protein in complex with Cyclo(arginylglycyl), researchers can obtain high-resolution structural data that reveals the precise binding interface, the orientation of the peptide within the protein's binding site, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex thepharmajournal.comuomustansiriyah.edu.iqglycoforum.gr.jpsci-hub.se. This information is invaluable for understanding the molecular basis of Cyclo(arginylglycyl)'s biological activity and for structure-based drug design. While specific crystal structures of Cyclo(arginylglycyl) in complex with proteins were not detailed in the search results, the general principles of ligand-protein complex crystallography highlight its utility in such investigations thepharmajournal.comuomustansiriyah.edu.iqglycoforum.gr.jp.
Conformational Analysis in Crystalline State
The solid-state conformation of Cyclo(arginylglycyl) can be determined through X-ray crystallography rsc.orguniurb.it. The crystal structure provides a static snapshot of the molecule's arrangement in a highly ordered lattice, revealing bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. These parameters define the molecule's intrinsic shape and rigidity in the crystalline state. For example, studies on other cyclic peptides have shown that specific side-chain orientations and backbone conformations are stabilized in the crystal lattice, sometimes leading to distinct supramolecular frameworks rsc.orguniurb.it. Understanding these solid-state conformations is foundational, as they can inform predictions about solution-state behavior and potential binding modes.
Circular Dichroism (CD) Spectroscopy for Conformational and Binding Studies
Circular Dichroism (CD) spectroscopy is a valuable technique for probing the secondary structure and conformational changes of peptides and proteins nih.govamericanpeptidesociety.orgsubr.edubiorxiv.orgnih.gov. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, CD spectra in the far-UV region (190-250 nm) are characteristic of secondary structural elements like α-helices, β-sheets, and random coils americanpeptidesociety.orgsubr.edu. Changes in the CD spectrum upon interaction with a protein can indicate conformational transitions induced by binding nih.govbiorxiv.orgnih.gov. Furthermore, CD titrations, where the concentration of a binding partner is varied, can provide quantitative data on binding affinity and stoichiometry, especially when the binding event causes a detectable change in the peptide's conformation nih.govbiorxiv.orgnih.govharvard.edu. While specific CD data for Cyclo(arginylglycyl) were not found, studies on similar cyclic peptides have utilized CD to elucidate conformational preferences and binding interactions nih.govsubr.edunih.gov. For instance, a cyclic RGD peptide analogue showed a negative torsion angle about a disulfide bond in solution, consistent with its CD data nih.gov.
Biophysical Techniques for Binding Kinetics and Thermodynamics
Biophysical techniques are essential for quantifying the dynamic and energetic aspects of molecular interactions. They provide detailed insights into how tightly Cyclo(arginylglycyl) binds to its targets, the rates at which these interactions occur, and the thermodynamic driving forces behind them.
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique widely used to study biomolecular interactions cytivalifesciences.comcriver.comnih.govblogspot.comnicoyalife.combiologymedjournal.comyoutube.comnih.gov. In an SPR experiment, one binding partner (the ligand) is immobilized on a sensor surface, and the other partner (the analyte) is flowed over it. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the resonance angle, plotted over time in a sensorgram cytivalifesciences.combiologymedjournal.comnih.gov. SPR allows for the direct determination of binding kinetics, specifically the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated cytivalifesciences.comcriver.comnih.govnicoyalife.comyoutube.com. These kinetic parameters provide crucial information about the stability and duration of the interaction. For example, SPR can measure kinetic ranges for ka from 102 to 107 M-1s-1 and for kd from 1 to 10-6 s-1 criver.com. While specific SPR data for Cyclo(arginylglycyl) were not found, the technique is standard for characterizing peptide-protein interactions cytivalifesciences.comcriver.comnih.govblogspot.comnicoyalife.combiologymedjournal.comyoutube.comnih.gov.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is considered the gold standard for the complete thermodynamic characterization of molecular interactions harvard.edusciengine.comdrugtargetreview.comnih.govupm.eseuropeanpharmaceuticalreview.comspringernature.commalvernpanalytical.comnih.govnih.gov. This label-free technique directly measures the heat absorbed or released during a binding event, allowing for the simultaneous determination of binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and subsequently, the entropy change (ΔS) and Gibbs free energy (ΔG) harvard.edusciengine.comdrugtargetreview.comnih.govupm.esspringernature.commalvernpanalytical.comnih.gov. ITC provides a comprehensive understanding of the energetic contributions driving the interaction, such as whether it is primarily driven by favorable enthalpy or entropy sciengine.comeuropeanpharmaceuticalreview.com. For instance, binding can be exothermic (ΔH < 0) or endothermic (ΔH > 0), and the entropy contribution (TΔS) can be favorable (ΔS > 0) or unfavorable (ΔS < 0) sciengine.comnih.goveuropeanpharmaceuticalreview.com. A key advantage of ITC is its ability to provide these thermodynamic parameters in a single experiment without the need for labeling or immobilization of the interacting partners drugtargetreview.comeuropeanpharmaceuticalreview.comspringernature.commalvernpanalytical.com. While specific ITC data for Cyclo(arginylglycyl) were not identified in the search results, the technique is broadly applicable to studying peptide-protein interactions and elucidating their thermodynamic profiles harvard.edusciengine.comdrugtargetreview.comnih.govupm.eseuropeanpharmaceuticalreview.comspringernature.commalvernpanalytical.comnih.govnih.gov.
Computational and Theoretical Studies of Cyclo Arginylglycyl
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. For Cyclo(arginylglycyl), these studies are crucial for understanding how it might interact with biological macromolecules.
Binding Site Identification and Affinity Prediction
Identifying specific binding sites on target proteins and predicting the binding affinity of Cyclo(arginylglycyl) are key goals of docking studies. These investigations aim to determine how strongly and where the cyclic dipeptide might bind to a receptor. For instance, studies involving related RGD (arginyl-glycyl-aspartic acid) peptides have utilized docking to predict binding to integrin receptors, identifying potential interaction points and affinities ijprajournal.comnih.govresearchgate.net. While direct studies on Cyclo(arginylglycyl) specifically for binding site identification and affinity prediction are less prevalent in the initial search results, the methodologies applied to similar cyclic peptides, such as RGD-containing ones, provide a framework for understanding these processes nih.govresearchgate.net. These methods often involve blind docking to explore all potential binding sites on a receptor or targeted docking to known active sites ijprajournal.com. The output typically includes predicted binding energies and visualizations of interactions like hydrogen bonds and hydrophobic contacts, which are essential for evaluating the potential of the peptide as a ligand ijprajournal.comnumberanalytics.com.
Pharmacophore Refinement through Docking Studies
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features necessary for molecular recognition. Docking studies can significantly contribute to refining these pharmacophore models. By simulating the binding of Cyclo(arginylglycyl) or its analogs to a target, researchers can validate or adjust the proposed pharmacophore features, ensuring they accurately represent the critical interactions required for binding researchgate.netmdpi.comcomputabio.comnih.gov. This iterative process of docking and pharmacophore refinement helps in building more accurate models for virtual screening and drug design, guiding the development of molecules with improved binding characteristics researchgate.netcomputabio.com.
Molecular Dynamics (MD) Simulations of Cyclo(arginylglycyl) in Biological Environments
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, allowing for the study of conformational changes, stability, and interactions in a more realistic biological context.
Conformational Space Searching and Stability Analysis
Understanding the various shapes (conformations) that Cyclo(arginylglycyl) can adopt and assessing its stability in solution are critical. MD simulations, often coupled with conformational sampling techniques, are employed to explore the molecule's complete conformational landscape nih.govnih.govnih.govuzh.chnih.govnih.govlibretexts.orgresearchgate.netigem.wiki. These studies help identify low-energy conformations that might be biologically relevant and evaluate the peptide's stability under different conditions nih.govnih.govnih.govresearchgate.net. For example, studies on related cyclic peptides have used MD to analyze conformational ensembles and identify stable structures, sometimes revealing the presence of intramolecular hydrogen bonds that contribute to stability nih.govnih.gov. The exploration of conformational space is fundamental for understanding how a molecule presents itself to a biological target nih.govuzh.chlibretexts.org.
Protein-Ligand Complex Dynamics and Allosteric Effects
When Cyclo(arginylglycyl) binds to a protein, its dynamics can influence the protein's function, potentially leading to allosteric effects (changes in protein activity due to binding at a site other than the active site). MD simulations of protein-ligand complexes can reveal how the peptide's binding affects the protein's structural dynamics and vice versa numberanalytics.comresearchgate.netsilcsbio.comvolkamerlab.orgwordpress.comnih.govuiuc.edu. Such studies can help map communication pathways within the protein, identifying how binding at one site might propagate to other functional regions nih.gov. While specific studies detailing allosteric effects of Cyclo(arginylglycyl) are not explicitly detailed in the initial search, the general methodologies for studying protein-ligand complex dynamics are well-established and applicable numberanalytics.comresearchgate.netsilcsbio.comnih.govuiuc.edu. These simulations can also provide insights into the stability and dynamic behavior of the complex itself, contributing to a deeper understanding of the binding mechanism numberanalytics.comnih.govvolkamerlab.orguiuc.edu.
Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure, including charge distribution, molecular orbitals, and reactivity. These calculations offer a fundamental level of insight into the chemical behavior of Cyclo(arginylglycyl).
Studies employing QM methods, such as Density Functional Theory (DFT), can elucidate the electronic properties of cyclic dipeptides unina.itmemphis.eduunina.itresearchgate.netbuketov.edu.kzrsc.org. These calculations can determine charge distributions, which influence intermolecular interactions, and analyze molecular orbitals, providing information about electronic transitions and potential reactivity unina.itunina.itresearchgate.netbuketov.edu.kz. For example, QM calculations have been used to assign features in photoelectron spectra of cyclic dipeptides, correlating electronic structure with experimental observations unina.itunina.it. Such detailed electronic information is vital for predicting how Cyclo(arginylglycyl) might participate in chemical reactions or interact electrostatically with its environment unina.itunina.itresearchgate.netbuketov.edu.kzrsc.org.
Applications of Cyclo Arginylglycyl in Biochemical and Biomedical Research Tools
Cyclo(arginylglycyl)-Related Peptides as Mechanistic Probes in Cellular Assays
Cyclic peptides are frequently employed as mechanistic probes to investigate cellular functions. For instance, cyclic RGD peptides like Cyclo(Arg-Gly-Asp-D-Phe-Cys) are used to disrupt the interactions between integrins and the extracellular matrix. medchemexpress.com This disruption can be a powerful tool to study the downstream effects on cellular behavior, such as adhesion, migration, and survival. By observing the cellular response to the introduction of these peptides, researchers can elucidate the role of specific integrin-mediated signaling pathways.
These peptides can be used in various cellular assays to probe mechanisms such as:
Cell Adhesion: By competing with extracellular matrix proteins for integrin binding, these peptides can inhibit cell attachment to substrates, allowing for the study of adhesion-dependent signaling.
Cell Migration: The role of specific integrins in cell movement can be investigated by observing the effect of these peptides on cell motility in wound healing or transwell migration assays.
Apoptosis: As integrin engagement is crucial for the survival of many cell types, blocking these interactions with cyclic peptides can induce programmed cell death, providing insights into anoikis (anchorage-dependent apoptosis).
Development of Fluorescent or Radiolabeled Tracers Based on Cyclic Peptides
To visualize and quantify biological processes in vitro, cyclic peptides are often modified with fluorescent dyes or radioisotopes. These labeled tracers enable researchers to track the localization and dynamics of the peptide and its target.
Fluorescent Tracers: Fluorescently labeled cyclic RGD peptides, for example, allow for the direct visualization of integrin distribution and trafficking on the cell surface using techniques like fluorescence microscopy. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence. nih.govnih.gov
Radiolabeled Tracers: Radiolabeling of cyclic peptides is a common strategy for in vitro target engagement studies. By labeling a peptide with a radioisotope, its binding to a specific receptor can be quantified with high sensitivity. This is often done in competitive binding assays where the radiolabeled peptide competes with an unlabeled compound, allowing for the determination of binding affinities.
| Tracer Type | Label | Common Application | Detection Method |
| Fluorescent | Fluorescein, Rhodamine, Cyanine dyes | Microscopy, Flow Cytometry | Fluorescence detection |
| Radiolabeled | 3H, 14C, 125I | Binding Assays, Autoradiography | Scintillation counting, Phosphorimaging |
Role in Understanding Specific Receptor-Ligand Interactions and Cellular Processes
Cyclic peptides are invaluable tools for dissecting the intricacies of receptor-ligand interactions. The constrained conformation of a cyclic peptide can lead to higher affinity and selectivity for its target receptor compared to its linear counterpart. By systematically modifying the amino acid sequence of a cyclic peptide, researchers can identify the key residues involved in receptor binding.
This approach has been extensively used to study the interaction between RGD-containing cyclic peptides and various integrin subtypes. These studies have revealed that subtle changes in the peptide's structure can dramatically alter its binding specificity, providing a deeper understanding of the molecular basis of integrin recognition. This knowledge is crucial for the design of more potent and selective therapeutic agents.
The binding of these peptides to their receptors can trigger a cascade of intracellular events. By monitoring these downstream signaling pathways, researchers can gain insights into how receptor engagement translates into a cellular response.
Preclinical In Vitro Models for Pathway Interrogation
Preclinical in vitro models, such as cell cultures and organoids, are essential for studying disease mechanisms and for the initial stages of drug discovery. Cyclic peptides can be used in these models to interrogate specific signaling pathways. For example, a cyclic peptide that selectively blocks a particular receptor can be used to determine the role of that receptor's signaling pathway in a disease model.
In the context of cancer research, cyclic RGD peptides have been used in 3D in vitro models of tumors to study the role of integrins in tumor growth, invasion, and angiogenesis. These models, which more closely mimic the in vivo environment than traditional 2D cell cultures, provide a more accurate platform for evaluating the potential of integrin-targeting therapies.
The use of these molecular probes in well-defined in vitro systems allows for controlled experiments to dissect complex biological pathways, providing valuable information that can guide further preclinical and clinical research.
Future Directions and Emerging Research Avenues for Cyclo Arginylglycyl
Integration with Systems Biology and Omics Approaches
The integration of cyclo(arginylglycyl) into systems biology and omics frameworks offers a powerful means to uncover its potential biological roles, metabolic pathways, and interactions within complex cellular and organismal networks. Future research endeavors could leverage transcriptomics, proteomics, metabolomics, and epigenomics to map its endogenous presence, metabolic fate, and influence on cellular signaling cascades.
Potential Applications:
Metabolomics: Identifying endogenous cyclo(arginylglycyl) and its related metabolites to understand its physiological significance and metabolic regulation.
Proteomics: Investigating protein-peptide interactions to discover cellular targets or binding partners that mediate the effects of cyclo(arginylglycyl).
Transcriptomics: Analyzing changes in gene expression patterns in response to cyclo(arginylglycyl) to elucidate its impact on cellular pathways and regulatory networks.
Systems Modeling: Developing computational models that incorporate cyclo(arginylglycyl) data to predict its behavior in biological systems and its contribution to network dynamics.
Conceptual Data Table: Omics Signatures for Cyclo(arginylglycyl) Exploration
| Omics Layer | Potential Biomarkers/Pathways | Methodological Approach | Hypothetical Observation Example (for Cyclo(arginylglycyl)) |
| Transcriptomics | Gene expression profiles | RNA-Sequencing (RNA-Seq) | Upregulation of genes involved in amino acid transport. |
| Proteomics | Protein abundance, PTMs | Mass Spectrometry (LC-MS/MS) | Identification of proteins interacting with cyclo(arginylglycyl). |
| Metabolomics | Metabolite levels | GC-MS, LC-MS | Detection of cyclo(arginylglycyl) in cellular extracts. |
Novel Synthetic Methodologies and Combinatorial Library Development
Advancements in synthetic chemistry are paramount for the efficient production and exploration of cyclic dipeptides like cyclo(arginylglycyl). Future research could concentrate on developing novel, high-yield, and cost-effective synthetic routes. Concurrently, the creation of combinatorial libraries featuring cyclo(arginylglycyl) or its structural analogs would facilitate high-throughput screening for a broad spectrum of biological activities.
Emerging Synthetic Avenues:
Green Chemistry: Development of environmentally benign synthesis pathways employing biocatalysis or milder reaction conditions.
Flow Chemistry: Utilization of continuous flow reactors for enhanced control over reaction parameters, improved scalability, and increased safety.
Solid-Phase Synthesis Optimization: Refinement of solid-phase peptide synthesis (SPPS) protocols to improve cyclization efficiency and the purity of cyclo(arginylglycyl).
Combinatorial Library Design: Synthesis of diverse cyclic dipeptide libraries with variations in amino acid sequence, stereochemistry, or cyclization points, including those derived from arginine and glycine (B1666218).
Conceptual Data Table: Synthetic Strategies for Cyclic Dipeptides
| Synthetic Method | Key Reagents/Conditions | Advantages for Cyclic Dipeptides | Potential Application to Cyclo(arginylglycyl) |
| Solid-Phase Peptide Synthesis (SPPS) with cyclization | Protected amino acids, resin, coupling agents, cyclization reagents | Scalability, purification ease | Efficient synthesis of pure cyclo(arginylglycyl). |
| Liquid-Phase Synthesis | Various solvents, coupling agents | Potentially higher yields | Exploration of non-standard cyclization methods. |
| Biocatalysis | Enzymes (e.g., cyclodipeptide synthases) | Mild conditions, high specificity | Sustainable production of cyclo(arginylglycyl). |
| Combinatorial Synthesis | Automated SPPS, parallel synthesis | Rapid generation of analogs | Screening for bioactivity of cyclo(arginylglycyl) variants. |
Advanced Mechanistic Studies in Complex Biological Systems
To fully elucidate the mechanisms by which cyclo(arginylglycyl) exerts its effects within complex biological systems, advanced research methodologies are indispensable. Future investigations could employ state-of-the-art techniques to precisely understand its molecular interactions, signaling pathways, and cellular responses.
Advanced Mechanistic Approaches:
Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantitatively assess binding affinities to potential cellular targets.
In Vitro Assays: Developing cell-based assays to measure specific cellular responses, such as modulation of enzyme activity or receptor activation, mediated by cyclo(arginylglycyl).
Advanced Imaging: Utilizing super-resolution microscopy or live-cell imaging to visualize the intracellular localization and dynamics of cyclo(arginylglycyl).
In Vivo Models: Investigating the physiological impact and mechanism of action of cyclo(arginylglycyl) in relevant animal models to understand its effects within a whole-organism context.
Conceptual Data Table: Experimental Readouts for Mechanistic Studies
| Mechanistic Aspect | Experimental Technique | Readout/Parameter | Potential Target/Pathway |
| Target Binding | SPR, ITC | Binding affinity (KD), stoichiometry | Cellular receptors, enzymes |
| Enzyme Modulation | Biochemical Assays | IC50, Km, Vmax | Kinases, proteases, metabolic enzymes |
| Cellular Signaling | Western Blot, ELISA | Phosphorylation levels, protein expression | MAPK pathway, NF-κB pathway |
| Cellular Uptake | Fluorescence Microscopy, Flow Cytometry | Intracellular concentration, localization | Membrane transporters, endocytosis |
Computational Innovations in Cyclic Dipeptide Design and Prediction
Computational approaches, including artificial intelligence (AI), machine learning (ML), and molecular modeling, are poised to significantly advance the design and prediction of cyclic dipeptide properties and biological activities. For cyclo(arginylglycyl), these innovations could accelerate the discovery of novel applications and optimize its structure-activity relationships.
Computational Strategies:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate structural features of cyclic dipeptides with their observed biological activities.
Molecular Dynamics Simulations: Simulating the conformational behavior of cyclo(arginylglycyl) in various environments to understand its stability and potential for molecular interactions.
AI-driven Design: Employing machine learning algorithms for the de novo design of cyclo(arginylglycyl) analogs with potentially enhanced properties or specific target affinities.
Virtual Screening: Utilizing computational docking and pharmacophore modeling techniques to identify potential biological targets for cyclo(arginylglycyl) or its derivatives.
Conceptual Data Table: Computational Predictions for Cyclo(arginylglycyl)
| Computational Approach | Prediction Type | Example Parameter/Output for Cyclo(arginylglycyl) | Application Area |
| QSAR Modeling | Biological Activity | Predicted efficacy against a specific target | Drug discovery |
| Molecular Dynamics | Conformational Stability | Root Mean Square Deviation (RMSD) over time | Understanding structure-function |
| Machine Learning (AI) | Novel Analog Design | Predicted optimal amino acid substitutions | Library generation |
| Virtual Screening | Target Identification | Binding score, docking pose | Hypothesis generation |
Q & A
Q. How can researchers systematically evaluate the quality of existing literature on Cyclo(arginylglycyl?
- Methodological Answer : Conduct a PRISMA-guided review to identify peer-reviewed studies. Assess bias using tools like ROBIS (Risk of Bias in Systematic Reviews). Prioritize studies with transparent methods (e.g., detailed LC-MS parameters) and avoid sources lacking raw data accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
